Cas no 92032-21-8 (4-(1H-indol-3-yl)-2-methylbutan-2-amine)

4-(1H-indol-3-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-indol-3-yl)-2-methylbutan-2-amine
- 92032-21-8
- EN300-1835472
-
- インチ: 1S/C13H18N2/c1-13(2,14)8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,7-8,14H2,1-2H3
- InChIKey: QODWHXSDJKXECN-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 202.146998583g/mol
- どういたいしつりょう: 202.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(1H-indol-3-yl)-2-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835472-0.05g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1835472-0.25g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1835472-10.0g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-1835472-10g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1835472-0.1g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1835472-0.5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1835472-5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1835472-2.5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1835472-1g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1835472-1.0g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 1g |
$1100.0 | 2023-05-24 |
4-(1H-indol-3-yl)-2-methylbutan-2-amine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
4-(1H-indol-3-yl)-2-methylbutan-2-amineに関する追加情報
4-(1H-indol-3-yl)-2-methylbutan-2-amine (CAS No. 92032-21-8): A Comprehensive Overview
4-(1H-indol-3-yl)-2-methylbutan-2-amine, also known by its CAS registry number 92032-21-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring with a substituted amine group. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common feature in many bioactive molecules. The presence of the indole group in 4-(1H-indol-3-yl)-2-methylbutan-2-amine contributes to its potential biological activity and makes it a valuable compound for research and development.
The chemical structure of 4-(1H-indol-3-yl)-2-methylbutan-2-amine is defined by the substitution pattern on the indole ring. Specifically, the indole is attached at the 3-position to a 4-amino group, which is further substituted with a methyl group at the 2-position of the butane chain. This substitution pattern not only influences the physical properties of the compound but also plays a critical role in its interactions with biological systems. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties and bioavailability.
One of the most notable aspects of 4-(1H-indol-3-yl)-2-methylbutan-2-amine is its potential as a lead compound in drug discovery. The indole ring is known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers have explored the compound's ability to interact with various cellular targets, such as enzymes, receptors, and ion channels. For instance, recent findings suggest that this compound may inhibit certain kinases involved in inflammatory pathways, making it a promising candidate for treating inflammatory diseases.
In addition to its biological activity, 4-(1H-indol-3-yl)-2-methylbutan-2-amine has been studied for its synthetic versatility. The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Its ease of synthesis and stability under various reaction conditions make it an attractive starting material for organic chemists. Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound, paving the way for large-scale production.
The pharmacokinetic profile of 4-(1H-indol-3-yli)-
Beyond its pharmacological applications, CAS No. 92032–
In conclusion, 4-(1H-indol–
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